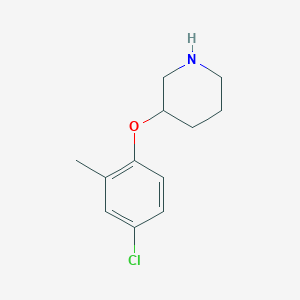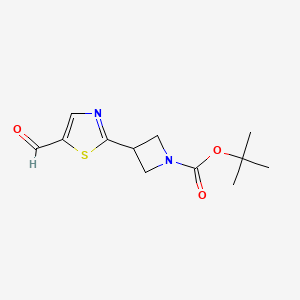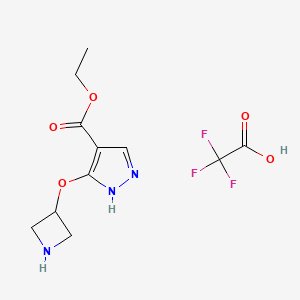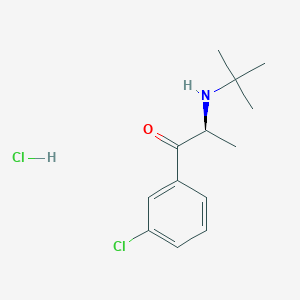
(s)-Bupropion hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-Bupropion hydrochloride is a chiral form of bupropion, a medication primarily used as an antidepressant and smoking cessation aid. It is a norepinephrine-dopamine reuptake inhibitor (NDRI) and is known for its unique pharmacological profile compared to other antidepressants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (s)-Bupropion hydrochloride typically involves the following steps:
Preparation of the Intermediate: The process begins with the preparation of a key intermediate, such as 3-chloropropiophenone.
Chiral Resolution: The intermediate undergoes chiral resolution to obtain the desired (s)-enantiomer.
Formation of Bupropion: The (s)-enantiomer is then reacted with tert-butylamine to form (s)-Bupropion.
Hydrochloride Formation: Finally, (s)-Bupropion is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the synthesis in batches.
Purification: The product is purified using techniques such as crystallization and chromatography.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
(s)-Bupropion hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form metabolites.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Nucleophilic substitution reactions can modify its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions typically involve nucleophiles like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include various metabolites and derivatives of (s)-Bupropion, which may have different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
(s)-Bupropion hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: Research on its effects on neurotransmitter systems helps in understanding brain function and disorders.
Medicine: It is extensively studied for its antidepressant and smoking cessation properties.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
(s)-Bupropion hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the brain. This action is primarily mediated through its interaction with the norepinephrine and dopamine transporters. The compound also has some antagonistic effects on nicotinic acetylcholine receptors, which contributes to its efficacy in smoking cessation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
R-Bupropion: The enantiomer of (s)-Bupropion with different pharmacological properties.
Methylphenidate: Another norepinephrine-dopamine reuptake inhibitor used for ADHD.
Amphetamine: A stimulant that also increases norepinephrine and dopamine levels.
Uniqueness
(s)-Bupropion hydrochloride is unique due to its chiral nature, which can result in different pharmacokinetics and pharmacodynamics compared to its racemic mixture or other enantiomers. Its dual role as an antidepressant and smoking cessation aid also sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
324548-45-0 |
|---|---|
Molekularformel |
C13H19Cl2NO |
Molekulargewicht |
276.20 g/mol |
IUPAC-Name |
(2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H/t9-;/m0./s1 |
InChI-Schlüssel |
HEYVINCGKDONRU-FVGYRXGTSA-N |
Isomerische SMILES |
C[C@@H](C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl |
Kanonische SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


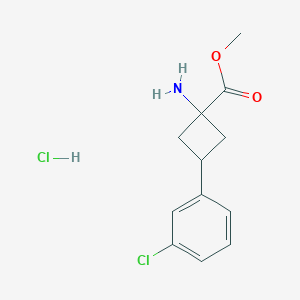

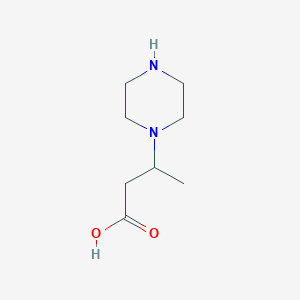
![2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13506130.png)
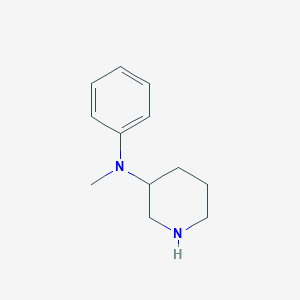
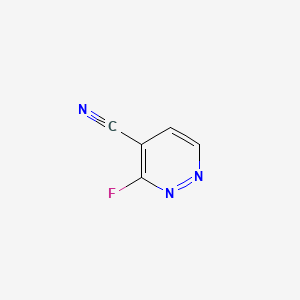
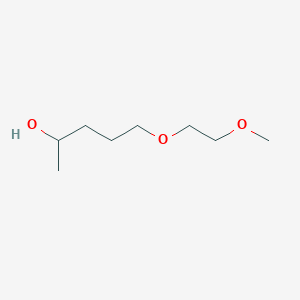
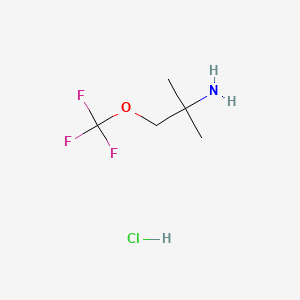
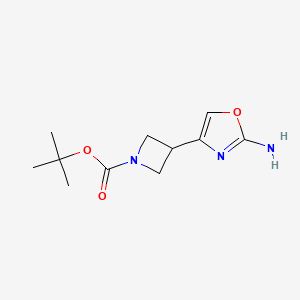
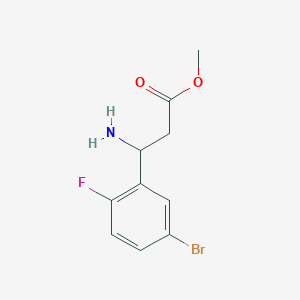
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13506170.png)
